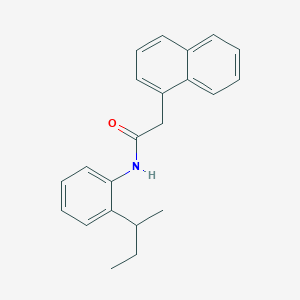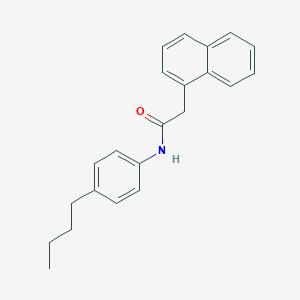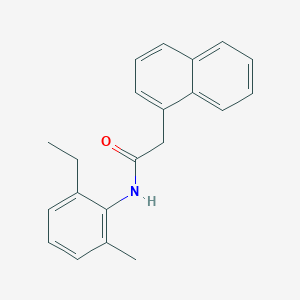![molecular formula C21H28O4 B290690 4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as CHCC and is known for its unique chemical properties that make it suitable for a wide range of applications.
Wirkmechanismus
The mechanism of action of CHCC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This leads to a reduction in inflammation and pain, making CHCC a potential candidate for the development of new painkillers.
Biochemical and Physiological Effects:
CHCC has been shown to have a range of biochemical and physiological effects in various scientific studies. These include anti-inflammatory and analgesic effects, as well as effects on plant growth and protection. CHCC has also been shown to have potential applications in the development of new electronic devices due to its ability to form thin films.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHCC is its unique chemical properties, which make it suitable for a wide range of applications. CHCC is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of CHCC is its potential toxicity, which requires careful handling in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on CHCC. One area of interest is the development of new painkillers based on CHCC's anti-inflammatory and analgesic properties. Another area of interest is the use of CHCC in agriculture to enhance plant growth and protect crops from pests and diseases. Additionally, there is potential for further research on the use of CHCC in material science, particularly in the development of new electronic devices. Overall, CHCC has the potential to be a valuable compound in a wide range of scientific applications, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of CHCC involves the reaction of 4-hydroxy-2-methylphenyl cyclohexanecarboxylate with cyclohexanoyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place under specific conditions of temperature and pressure to produce CHCC in high yield and purity. This method of synthesis is well-established and has been used in various scientific studies to produce CHCC.
Wissenschaftliche Forschungsanwendungen
CHCC has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, CHCC has been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. In agriculture, CHCC has been studied for its ability to enhance plant growth and protect crops from pests and diseases. In material science, CHCC has been studied for its ability to form thin films that can be used in electronic devices.
Eigenschaften
Molekularformel |
C21H28O4 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
[4-(cyclohexanecarbonyloxy)-3-methylphenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C21H28O4/c1-15-14-18(24-20(22)16-8-4-2-5-9-16)12-13-19(15)25-21(23)17-10-6-3-7-11-17/h12-14,16-17H,2-11H2,1H3 |
InChI-Schlüssel |
SNPMLVOXUCXUON-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC(=O)C2CCCCC2)OC(=O)C3CCCCC3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(=O)C2CCCCC2)OC(=O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



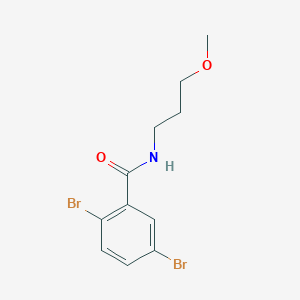


![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
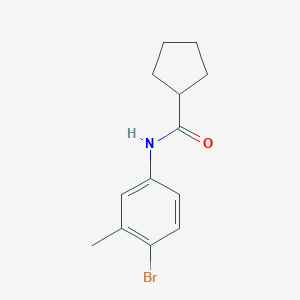
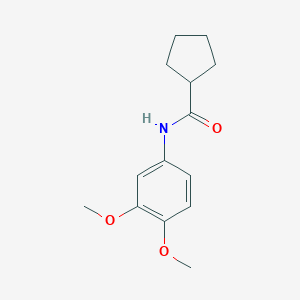
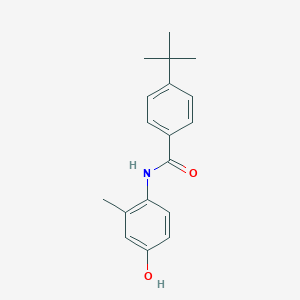


![N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)
